N-{[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine
Description
Synthesis Analysis
The synthesis of pyridazin-3-one derivatives, closely related to the compound of interest, involves reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds to form pyridazin-3-one derivatives with excellent yield. This process suggests a general route for synthesizing novel classes of pyridazin-3-one derivatives, which could potentially include N-{[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine or its analogs (Ibrahim & Behbehani, 2014).
Molecular Structure Analysis
Structural investigations of compounds with valine, such as L-valinum trichloro acetic acid, provide insights into the complexity of interactions and bonding within molecules containing valine residues. These studies, through X-ray crystallography and other analytical methods, help understand the spatial arrangement and potential reactivity sites of similar compounds (Mahalakshmi et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving pyridazin-3-one derivatives often lead to the formation of new classes of compounds through reactions with aminoazoles or active methylene compounds, showcasing the versatility and reactivity of the pyridazinone core. Such reactions are crucial for developing pharmaceuticals with specific biological activities (Ibrahim & Behbehani, 2014).
properties
IUPAC Name |
2-[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-10(2)16(17(24)25)19-14(22)9-21-15(23)8-7-13(20-21)11-5-3-4-6-12(11)18/h3-8,10,16H,9H2,1-2H3,(H,19,22)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMNVGWCVQSDQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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